molecular formula C17H22ClNO2 B074642 Benzyl homoveratrylamine hydrochloride CAS No. 1472-54-4

Benzyl homoveratrylamine hydrochloride

Cat. No. B074642
CAS RN: 1472-54-4
M. Wt: 307.8 g/mol
InChI Key: RLGJZQQFEBNHQW-UHFFFAOYSA-N
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Description

Benzyl homoveratrylamine hydrochloride is a chemical compound with the molecular formula C17H22ClNO2 and a molecular weight of 307.8 g/mol . It contains three hydrogen acceptors, one hydrogen donor, and two aromatic rings .


Molecular Structure Analysis

The molecular structure of Benzyl homoveratrylamine hydrochloride can be confirmed using various spectroscopic techniques such as IR and NMR spectra . An X-ray crystal structure analysis (XSA) can also be used to confirm the structure .

Scientific Research Applications

Synthesis of bis-Tetrahydroisoquinolines

Benzyl homoveratrylamine hydrochloride is used in the synthesis of bis-Tetrahydroisoquinolines, which are a type of heterocyclic compounds. These compounds are prepared from homoveratrylamine and dibasic acids (glutaric and diglycolic) using a Bischler–Napieralski reaction . This reaction is a key step in the synthesis of isoquinoline alkaloids and their synthetic analogs .

Preparation of Pyrido- and [1,4]-oxazinoisoquinolines

Pyrido- and [1,4]-oxazinoisoquinolines are another group of compounds that can be synthesized using Benzyl homoveratrylamine hydrochloride. These compounds are prepared from homoveratrylamine and dibasic acids using a Bischler–Napieralski reaction .

Synthesis of Alkaloid Corydaldine

The alkaloid corydaldine can also be synthesized using Benzyl homoveratrylamine hydrochloride. This compound is prepared from homoveratrylamine and dibasic acids using a Bischler–Napieralski reaction .

Synthesis of Lamellarins

Benzyl homoveratrylamine hydrochloride is used in the synthesis of lamellarins, a group of more than 50 polycyclic marine alkaloids which contain a central pyrrole moiety . These compounds exhibit significant biological effects on mammalian cells or even viruses, such as antiproliferative and multidrug resistance reversal activity, cytotoxicity, or the inhibition of HIV-1 integrase .

Synthesis of Homoveratric Acid

Homoveratric acid (3,4-dimethoxyphenylacetic acid) can be synthesized using Benzyl homoveratrylamine hydrochloride . This compound has been used to prepare imprinted polymers .

Synthesis of Diamides

Benzyl homoveratrylamine hydrochloride is used in the synthesis of diamides . These compounds are prepared by heating previously formed salts of dibasic acids with homoveratrylamine .

Future Directions

The future directions for the study of Benzyl homoveratrylamine hydrochloride and similar compounds involve the exploration of their biological activities and therapeutic potential . The development of multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

N-benzyl-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2.ClH/c1-19-16-9-8-14(12-17(16)20-2)10-11-18-13-15-6-4-3-5-7-15;/h3-9,12,18H,10-11,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGJZQQFEBNHQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC2=CC=CC=C2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50933056
Record name N-Benzyl-2-(3,4-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50933056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl homoveratrylamine hydrochloride

CAS RN

1472-54-4
Record name Phenethylamine, N-benzyl-3,4-dimethoxy-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001472544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzyl-2-(3,4-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50933056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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